3-(2-phenylhydrazono)pentane-2,4-dione
CAS No.:
Cat. No.: VC14311736
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2O2 |
|---|---|
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | 4-hydroxy-3-phenyldiazenylpent-3-en-2-one |
| Standard InChI | InChI=1S/C11H12N2O2/c1-8(14)11(9(2)15)13-12-10-6-4-3-5-7-10/h3-7,14H,1-2H3 |
| Standard InChI Key | AWQPZXNYDGBBOU-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C(C(=O)C)N=NC1=CC=CC=C1)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound, systematically named 4-hydroxy-3-phenyldiazenylpent-3-en-2-one, has the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.22 g/mol . Its structure combines a diketone moiety (pentane-2,4-dione) with a phenylhydrazone group, resulting in a conjugated system that facilitates tautomerism and coordination chemistry. The IUPAC name reflects the enol form stabilized by intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl oxygen .
Table 1: Key Molecular Properties
Tautomerism and Electronic Structure
The compound exists in equilibrium between keto-enol tautomers, with the enol form dominating due to conjugation and hydrogen bonding. Density functional theory (DFT) studies suggest that the enol tautomer’s planar geometry enhances π-electron delocalization, lowering the energy state by ~15 kcal/mol compared to the keto form . This tautomeric stability is critical for its reactivity in cyclization reactions and metal coordination .
Synthetic Methodologies
Conventional Synthesis Route
The synthesis typically involves a three-step process:
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Diazotization of Aniline: Aniline reacts with nitrous acid (generated in situ from NaNO₂ and HCl) in acetic acid at 0°C to form a diazonium salt intermediate .
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Coupling with Pentane-2,4-dione: The diazonium salt undergoes Japp-Klingemann coupling with pentane-2,4-dione, yielding the hydrazone product .
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Purification: Crystallization from ethanol provides the pure compound in 75–80% yield .
Table 2: Synthetic Parameters
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Diazotization Temperature | 0°C | – | |
| Coupling Solvent | Acetic Acid | – | |
| Crystallization Solvent | Ethanol | 80% |
Modified Routes for Functional Derivatives
Recent advancements enable the synthesis of substituted analogs:
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3-(2-(2,6-Dimethylphenyl)hydrazono)pentane-2,4-dione: Incorporating methyl groups on the phenyl ring enhances steric hindrance, altering coordination behavior. This derivative is synthesized using 2,6-dimethylaniline, achieving 79% yield .
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Metal Complex Precursors: Reacting the hydrazone with hydrazine hydrate forms 3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazole (AAP), a key intermediate for photoswitchable materials .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃): Signals at δ 14.74 ppm (enolic -OH), 7.45–7.38 ppm (phenyl protons), and 2.61/2.49 ppm (methyl groups) .
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¹³C NMR: Carbonyl carbons at δ 190.2 and 188.7 ppm, with the azomethine carbon at δ 154.3 ppm .
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 203.08243 ([M−H]⁻), aligning with the theoretical mass of 203.08260 .
Applications in Materials Science
Supramolecular Hydrogels
The compound serves as a photoresponsive crosslinker in agarose-peptide hydrogels. Upon UV irradiation, the hydrazone group undergoes trans-to-cis isomerization, modulating hydrogel stiffness. These materials exhibit reversible sol-gel transitions with potential in drug delivery and tissue engineering .
Table 3: Hydrogel Properties
| Property | Value | Source |
|---|---|---|
| Gelation Time | 10–15 min (0.5 wt% agarose) | |
| Storage Modulus (G') | 1.2 kPa (cis) → 0.8 kPa (trans) | |
| Cyclic Stability | >50 cycles without degradation |
Photoswitchable Arylazopyrazoles
Conversion to AAP derivatives enables light-controlled molecular switches. AAP’s azo group toggles between trans and cis states under 365 nm/520 nm light, with >90% photoconversion efficiency. These switches are integral to optoelectronic devices and smart coatings .
Biological Activity
Antimicrobial Properties
Metal complexes of 3-(2-phenylhydrazono)pentane-2,4-dione demonstrate broad-spectrum activity:
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Copper(II) Complex: MIC = 8 µg/mL against Staphylococcus aureus.
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Zinc(II) Complex: 85% inhibition of Candida albicans biofilm formation at 16 µg/mL.
Future Directions
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Mechanistic Studies: Elucidate the hydrazone’s role in ROS generation during antimicrobial action.
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Advanced Materials: Engineer hydrazone-functionalized MOFs for gas storage and catalysis.
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Drug Delivery Systems: Exploit photoresponsive hydrogels for spatiotemporal drug release.
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